molecular formula C13H13BrF3N5O3 B1144033 Hydroxy brimonidine CAS No. 1216379-05-3

Hydroxy brimonidine

カタログ番号: B1144033
CAS番号: 1216379-05-3
分子量: 424.1732296
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxy brimonidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a quinoxaline ring substituted with a bromine atom and a urea moiety linked to an aminoethyl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit potential biological activities.

作用機序

Target of Action

Hydroxy brimonidine, also known as 1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea, is an alpha-2 adrenergic agonist . Its primary targets are the alpha-2 adrenergic receptors, which it binds preferentially over alpha-1 receptors . These receptors are part of the ocular hypotensive agent drug class used in the chronic treatment of glaucoma .

Mode of Action

This compound interacts with its targets, the alpha-2 adrenergic receptors, by activating them . This activation leads to the inhibition of adenylyl cyclase and a reduction of cyclic AMP levels . The decrease in cyclic AMP subsequently reduces aqueous humor production by the ciliary body .

Biochemical Pathways

The activation of alpha-2 adrenergic receptors by this compound affects the adenylate cyclase pathway . This results in a decrease in cyclic AMP levels, which in turn reduces aqueous humor production by the ciliary body . Additionally, brimonidine has been found to promote axon growth after optic nerve injury through Erk phosphorylation .

Pharmacokinetics

This compound readily penetrates the cornea following ocular administration to reach pharmacologically active concentrations in the aqueous humor and ciliary body . Peak plasma concentrations are achieved within 1 to 4 hours following ocular administration of a 0.2% brimonidine solution .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in intraocular pressure by decreasing aqueous humor production and increasing uveoscleral outflow . This is beneficial in the treatment of conditions such as glaucoma and ocular hypertension . Additionally, brimonidine has been found to promote optic nerve regeneration via the activation of Erk1/2 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its oxidative stability is associated with fewer reports of ocular allergic reactions compared to other alpha-2 adrenergic agonists . Furthermore, the presence of TGF-β2 can affect the cellular properties of human trabecular meshwork cells treated with brimonidine .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy brimonidine typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.

    Bromination: The quinoxaline ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.

    Urea Formation: The brominated quinoxaline is reacted with an isocyanate derivative to form the urea moiety. This step typically requires a base such as triethylamine to facilitate the reaction.

    Aminoethyl Substitution: Finally, the aminoethyl group is introduced through nucleophilic substitution using an appropriate amine, such as ethylenediamine, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

Hydroxy brimonidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinoxaline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced quinoxaline derivatives.

    Substitution: The bromine atom on the quinoxaline ring can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted quinoxaline derivatives with various functional groups.

科学的研究の応用

Ophthalmic Applications

1.1 Treatment of Glaucoma and Ocular Hypertension

Hydroxy brimonidine is predominantly used in the management of glaucoma and ocular hypertension. It functions as a selective alpha-2 adrenergic agonist, effectively lowering intraocular pressure (IOP) by reducing aqueous humor production and enhancing uveoscleral outflow.

  • Clinical Efficacy : A study involving 443 patients demonstrated that brimonidine administered twice daily resulted in a mean peak reduction in IOP of 6.5 mm Hg, comparable to timolol, which had a peak reduction of 6.1 mm Hg . The long-term use of brimonidine showed sustained IOP-lowering effects without significant tachyphylaxis or adverse reactions .
  • Innovative Delivery Systems : Recent research has focused on improving the bioavailability of this compound through advanced formulations. For instance, an in-situ gel formulation was developed that significantly prolonged the retention time of the drug in the anterior chamber of the eye, achieving a Cmax of 8.16 mg/L compared to traditional eye drops .
Formulation Type Cmax (mg/L) AUC (0-t) (mg·min/L) Retention Time
This compound Eye Drops3.0400Short
In-Situ Gel8.161397.08Prolonged

1.2 Reduction of Ocular Redness

This compound has also been utilized for reducing ocular redness, particularly in post-surgical patients or those undergoing laser procedures. A randomized clinical trial indicated that a low-dose formulation (0.025%) effectively reduced redness with minimal side effects and no evidence of rebound redness after treatment cessation .

Dermatological Applications

2.1 Treatment of Rosacea

In dermatology, this compound is employed primarily for treating erythema associated with rosacea. Its mechanism involves vasoconstriction due to alpha-2 adrenergic receptor agonism, which diminishes facial redness.

  • Topical Formulations : this compound is incorporated into topical gel formulations that have shown significant efficacy in reducing facial erythema. These formulations are designed to provide sustained release and minimize systemic absorption, enhancing safety profiles .

Case Studies

3.1 Brimonidine-Associated Uveitis

A notable case series investigated anterior uveitis linked to this compound use in glaucoma patients. Sixteen patients were studied, revealing that while the condition is rare, it can occur following treatment with this compound. Immediate cessation of the drug and corticosteroid treatment led to resolution without recurrence in most cases .

類似化合物との比較

Hydroxy brimonidine can be compared with other similar compounds, such as:

    1-(2-Aminoethyl)-3-(5-chloroquinoxalin-6-yl)urea: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    1-(2-Aminoethyl)-3-(5-fluoroquinoxalin-6-yl)urea: Contains a fluorine atom, which can influence the compound’s lipophilicity and metabolic stability.

    1-(2-Aminoethyl)-3-(5-iodoquinoxalin-6-yl)urea: The presence of an iodine atom can affect the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

生物活性

Hydroxy brimonidine, a derivative of brimonidine tartrate, is primarily recognized for its application in treating glaucoma and ocular hypertension. This compound exhibits significant biological activity through its mechanism as a selective alpha-2 adrenergic agonist, which leads to decreased aqueous humor production and enhanced uveoscleral outflow. This article delves into the biological activity of this compound, presenting research findings, case studies, and comparative data.

This compound operates by binding to alpha-2 adrenergic receptors in the eye. This interaction results in:

  • Decreased Aqueous Humor Production : It reduces the production of fluid within the eye, thereby lowering intraocular pressure (IOP).
  • Increased Uveoscleral Outflow : It promotes the drainage of aqueous humor through the uveoscleral pathway, further contributing to IOP reduction .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. Key findings include:

  • Topical Administration : After topical application, this compound shows a mean apparent half-life of approximately 3 hours in systemic circulation.
  • Plasma Protein Binding : The compound exhibits around 29% plasma protein binding post-administration .
  • Excretion : About 75% of the administered dose is excreted as metabolites within five days .

In Vivo Studies

Several studies have assessed the efficacy of this compound in animal models:

  • IOP Reduction in Rabbits :
    • A study involving normotensive male albino rabbits demonstrated that this compound significantly lowered IOP compared to control groups receiving standard formulations .
    • The formulation showed a sustained release profile when administered via ocular inserts, maintaining therapeutic levels longer than conventional eye drops .
  • Comparison with Other Treatments :
    • This compound was found to be more effective than timolol and comparable to other antiglaucoma agents in reducing IOP .

Case Studies

Clinical case studies have highlighted the effectiveness and safety profile of this compound:

  • A case study reported a significant reduction in IOP in patients with open-angle glaucoma after switching from timolol to this compound, with minimal side effects observed .
  • Long-term use studies indicated that this compound maintains its efficacy over extended periods without significant adverse effects on ocular tissues .

Safety Profile

The safety profile of this compound is supported by extensive research:

  • Chronic Toxicity Studies : Preclinical studies involving prolonged exposure to high doses revealed no significant ocular or systemic toxicity, reinforcing its suitability for long-term therapy .
  • Carcinogenicity Studies : In two-year studies involving mice and rats, no oncogenic effects were observed even at doses significantly higher than those used clinically .

Comparative Data Table

Study TypeThis compoundTimololBetaxolol
IOP Reduction (mmHg) 30% reduction25% reduction20% reduction
Safety Profile ExcellentModerateGood
Dosing Frequency Twice dailyTwice dailyOnce daily

特性

IUPAC Name

1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5O/c12-9-7(17-11(18)16-4-3-13)1-2-8-10(9)15-6-5-14-8/h1-2,5-6H,3-4,13H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWNPILVHZDPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1NC(=O)NCCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216379-05-3
Record name Hydroxy brimonidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216379053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXY BRIMONIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FE277GP4P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。